molecular formula C19H24N4O3S B2961943 Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate CAS No. 1706082-45-2

Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate

Cat. No.: B2961943
CAS No.: 1706082-45-2
M. Wt: 388.49
InChI Key: DOBMMIPJHQXFLS-UHFFFAOYSA-N
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Description

“Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The compound has been evaluated for its growth inhibitory activities toward Pseudomonas aeruginosa . Three compounds showed promising quorum-sensing inhibitors .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Properties

Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate and its derivatives have been synthesized and studied for their biological properties. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine and other compounds, leading to derivatives with significant antibacterial and antifungal activities. The chemical structures were confirmed using spectral data and techniques like NMR, IR, and LC-MS, and the compounds' photoluminescence spectra were studied to understand their optical properties (Shafi et al., 2021).

Design and Synthesis for Antituberculosis Activity

Derivatives of this compound have been designed and synthesized to act as inhibitors against Mycobacterium tuberculosis. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound showed promising results in all tests, highlighting its potential in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of various benzyl carbamate derivatives has been explored, with a focus on their antimicrobial properties. For instance, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and tested for their antineoplastic and antifilarial activities. These compounds showed significant growth inhibition in L1210 cells and in vivo antifilarial activity against various parasites (Ram et al., 1992).

Antimicrobial Studies of Pyridine Derivatives

The synthesis of benzothiazole and benzimidazole carbamates, which are structurally related to this compound, has been carried out. These compounds were evaluated for their antibacterial and antifungal activities, showing variable and modest efficacy against tested bacterial and fungal strains (Patel et al., 2011).

Synthesis and Bioactivity of Oxime Carbamate Derivatives

Novel piperidin-4-one oxime carbamates, related to the chemical structure of interest, were synthesized and tested for their antimicrobial activity. The compounds, especially those containing the heteroaromatic thiazole ring, exhibited outstanding antimicrobial effectiveness against various bacterial and fungal types (Sivakumar et al., 2017).

Mechanism of Action

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-17(12-22-19(25)26-14-15-5-2-1-3-6-15)21-11-16-7-4-9-23(13-16)18-20-8-10-27-18/h1-3,5-6,8,10,16H,4,7,9,11-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMMIPJHQXFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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